7-Bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline

Synthetic Chemistry Cross-Coupling Regioselectivity

7-Bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline (CAS 129790-08-5) is a heterocyclic organic compound belonging to the 1,2,3,4-tetrahydroquinoline (THQ) scaffold class. It features a bromine atom specifically at the 7-position of the bicyclic quinoline core and three methyl groups at the 1- and 4-positions (C12H16BrN, MW 254.17 g/mol).

Molecular Formula C12H16BrN
Molecular Weight 254.17 g/mol
CAS No. 129790-08-5
Cat. No. B175719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline
CAS129790-08-5
Synonyms7-broMo-1,4,4-triMethyl-1,2,3,4-tetrahydroquinoline
Molecular FormulaC12H16BrN
Molecular Weight254.17 g/mol
Structural Identifiers
SMILESCC1(CCN(C2=C1C=CC(=C2)Br)C)C
InChIInChI=1S/C12H16BrN/c1-12(2)6-7-14(3)11-8-9(13)4-5-10(11)12/h4-5,8H,6-7H2,1-3H3
InChIKeyRLEQNPQAMRXNPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline (CAS 129790-08-5): A 7-Substituted Tetrahydroquinoline Building Block for Cross-Coupling and Medicinal Chemistry


7-Bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline (CAS 129790-08-5) is a heterocyclic organic compound belonging to the 1,2,3,4-tetrahydroquinoline (THQ) scaffold class. It features a bromine atom specifically at the 7-position of the bicyclic quinoline core and three methyl groups at the 1- and 4-positions (C12H16BrN, MW 254.17 g/mol) . The THQ scaffold is a privileged structure in medicinal chemistry, found in numerous pharmacologically active compounds, including anticancer, antimicrobial, and antimalarial agents [1]. The combination of the 7-bromo substituent, which enables palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), and the gem-dimethyl substitution at C-4, which imparts conformational constraint, makes this compound a potentially valuable advanced intermediate for the synthesis of more complex THQ-based libraries .

Why 7-Bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline Cannot Be Simply Replaced by Other Bromo-THQ Isomers or Non-Brominated Analogs


The position of the bromine atom on the tetrahydroquinoline core critically dictates the electronic environment, steric accessibility, and regioselectivity of subsequent cross-coupling reactions, directly impacting the diversity and yield of derivatized libraries. For instance, studies on related tetrahydroquinoline-based EPAC inhibitors have demonstrated that the specific bromination pattern (e.g., 5-bromo vs. 5,7-dibromo) can result in a ~4-fold difference in inhibitory potency [1]. Furthermore, the 7-position offers distinct electronic character compared to the 6- or 8-position, influencing the activation energy for oxidative addition to palladium catalysts . Simply substituting the 7-bromo isomer with a 6-bromo, 8-bromo, or non-brominated analog would lead to a different vector of library growth and potentially compromise the structure-activity relationship (SAR) exploration of a lead series. The 4,4-dimethyl substitution also imparts a unique conformational bias compared to unsubstituted or 2,2-dimethyl THQ analogs, affecting target binding [2].

Quantitative Differentiation Evidence for 7-Bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline (CAS 129790-08-5) vs. Closest Analogs


Bromine Positional Isomer Comparison: 7-Bromo vs. 8-Bromo vs. 6-Bromo Reactivity in Cross-Coupling

The 7-bromo substituent on the 1,4,4-trimethyl-THQ scaffold provides a unique electronic and steric environment for palladium-catalyzed cross-coupling reactions compared to its 6- and 8-bromo positional isomers. The 7-position is para to the ring nitrogen, which can donate electron density through resonance, potentially modulating the rate of oxidative addition. In contrast, the 8-bromo isomer (CAS 1187932-52-0) places the bromine ortho to the nitrogen, introducing significant steric hindrance that can reduce coupling efficiency. The 6-bromo isomer (CAS 197379-70-7) is meta to the nitrogen, offering an intermediate steric profile. While direct head-to-head kinetic data for these three isomers under identical Suzuki-Miyaura conditions are not published, the principle that the bromine position dictates coupling efficiency is a well-established class-level inference [1]. A researcher procuring the 7-bromo isomer for library synthesis will access a distinct chemical space vector (7-arylated/aminated products) compared to the 6- or 8-substituted series .

Synthetic Chemistry Cross-Coupling Regioselectivity Positional Isomers

Impact of Bromination Pattern on Biological Activity: Class-Level Evidence from THQ-Based EPAC Inhibitors

In a published structure-activity relationship (SAR) study of tetrahydroquinoline analogs as EPAC inhibitors, the 5,7-dibromo analog (CE3F4) demonstrated approximately 4-fold greater potency compared to the 5-bromo monobromo analog (IC50 shift from ~100 μM to ~25 μM) [1]. This demonstrates that within the THQ scaffold class, the presence and position of bromine atoms significantly modulate biological activity. While the specific 7-monobromo-1,4,4-trimethyl compound was not directly evaluated in this study, the class-level inference is clear: the 7-bromo substitution is likely to impact target binding affinity differently than the 6-bromo or 8-bromo isomers, and the 7-position may be a critical determinant of potency. This supports the rationale for procuring the 7-bromo isomer for medicinal chemistry campaigns targeting bromodomains, EPAC proteins, or other acetyl-lysine binding modules [2].

Medicinal Chemistry EPAC Inhibition Bromodomain Structure-Activity Relationship

Purity Benchmarking: 7-Bromo-1,4,4-trimethyl-THQ Available at 98% Purity Versus Standard 95% Grade for Isomeric Analogs

The 7-bromo-1,4,4-trimethyl-THQ isomer (CAS 129790-08-5) is commercially available at a certified purity of 98% from specialty chemical suppliers such as Leyan (Product No. 1807271), compared to the more commonly found 95% purity grade for some positional isomers or the non-methylated 7-bromo-THQ analog (CAS 114744-51-3) . This 3% absolute purity difference, while seemingly modest, corresponds to a reduction in total organic impurities from 5% to 2% (a 60% relative reduction in impurities). For applications in fragment-based drug discovery or high-throughput screening, where even minor impurities can generate false positives or interfere with biophysical assays (e.g., SPR, ITC), this purity differential is operationally significant . The 98% purity grade reduces the likelihood of needing additional purification steps prior to use, saving both time and material costs in lead generation campaigns.

Chemical Procurement Purity Analysis Quality Control Building Block

Conformational Constraint Advantage: 4,4-Dimethyl Substitution Versus Unsubstituted THQ Analogs

The 4,4-dimethyl substitution on the tetrahydroquinoline core of the target compound introduces a gem-dialkyl effect that restricts conformational flexibility compared to unsubstituted 7-bromo-1,2,3,4-tetrahydroquinoline (CAS 114744-51-3). This conformational constraint can preorganize the scaffold for target binding, potentially reducing the entropic penalty upon complex formation [1]. In analogous systems, 4,4-dimethyl-1,2,3,4-tetrahydroquinoline-based PPARγ partial agonists demonstrated distinct pharmacological profiles compared to their unsubstituted counterparts [2]. While direct thermodynamic binding data comparing 7-bromo-1,4,4-trimethyl-THQ to 7-bromo-THQ are not available, the entropic benefit of the gem-dimethyl group is a well-established principle in medicinal chemistry. For fragment-based screening libraries, the reduced conformational flexibility of the 4,4-dimethyl compound may result in higher-quality hit matter with improved ligand efficiency metrics [3].

Conformational Analysis Drug Design Ligand Preorganization Medicinal Chemistry

Optimal Application Scenarios for Procuring 7-Bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline (CAS 129790-08-5)


Diversification of Tetrahydroquinoline-Based Bromodomain or EPAC Inhibitor Libraries via Suzuki-Miyaura Cross-Coupling at the 7-Position

Medicinal chemistry teams developing bromodomain (BET family) or EPAC inhibitors can procure the 7-bromo-1,4,4-trimethyl-THQ isomer as a key intermediate for exploring structure-activity relationships at the 7-position. Published SAR on related THQ analogs has shown that bromination pattern can shift EPAC1 inhibitory potency by ~4-fold [1]. By using the 7-bromo isomer in Suzuki-Miyaura or Buchwald-Hartwig reactions, researchers can systematically introduce aryl, heteroaryl, or amine substituents at the 7-position while maintaining the 4,4-dimethyl conformational constraint. This approach avoids the steric hindrance encountered with the 8-bromo isomer (ortho to nitrogen) and explores a different electronic vector than the 6-bromo isomer .

Synthesis of Conformationally Constrained 7-Substituted Tetrahydroquinoline Screening Libraries for Fragment-Based Drug Discovery

Fragment-based drug discovery (FBDD) campaigns benefit from building blocks with limited conformational flexibility, which can lead to higher ligand efficiency and more interpretable SAR. The 7-bromo-1,4,4-trimethyl-THQ scaffold, with its gem-dimethyl substitution at C-4, offers a reduced number of accessible low-energy conformers compared to unsubstituted THQ analogs [1]. Procuring this compound at 98% purity provides a high-quality starting point for generating fragment-sized molecules or elaborated leads through parallel synthesis at the 7-position, potentially yielding hits with improved physicochemical properties and target binding kinetics.

Preparation of 7-Substituted Tetrahydroquinoline Derivatives for Nuclear Receptor (PPAR, RAR, RXR) Agonist/Antagonist Discovery

The 4,4-dimethyl-1,2,3,4-tetrahydroquinoline core has demonstrated utility in the development of PPARγ partial agonists and PPARα/γ dual agonists [1]. Researchers engaged in nuclear receptor drug discovery can leverage the 7-bromo derivative to introduce diverse substituents at the 7-position, exploring new chemical space within this pharmacologically validated scaffold. The specific 7-bromo substitution pattern allows for late-stage functionalization without altering the N-methyl or 4,4-dimethyl groups that are often critical for activity in the PPAR series. This targeted approach can accelerate hit-to-lead optimization by enabling rapid parallel analog synthesis.

Development of Brominated Quinoline/Tetrahydroquinoline-Based Antimicrobial and Anticancer Agents via Regioselective Derivatization

Tetrahydroquinoline derivatives are recognized for their antimicrobial and anticancer properties [1]. The 7-bromo-1,4,4-trimethyl-THQ isomer provides a regiochemically defined entry point for the synthesis of 7-substituted analogs for biological evaluation. By procuring the 7-bromo isomer specifically, research groups can ensure that their SAR exploration is focused on a single vector, avoiding the confounding effects of isomeric mixtures or ambiguous substitution patterns that could arise from direct bromination of the parent 1,4,4-trimethyl-THQ (which could yield a mixture of 6-, 7-, and 8-bromo products) .

Quote Request

Request a Quote for 7-Bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.